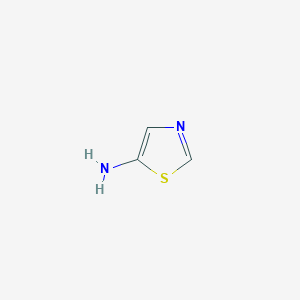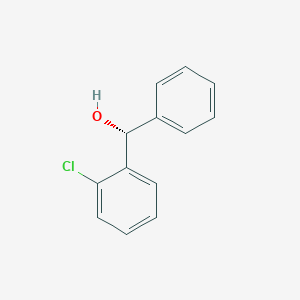
5-Thiazolamine
Overview
Description
Synthesis Analysis
Thiazolidine motifs, which include 5-Thiazolamine, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of 5-Thiazolamine consists of sulfur at the first position and nitrogen at the third position . The molecular weight of 5-Thiazolamine is 100.14 g/mol .Chemical Reactions Analysis
A previously undescribed reaction involving the formation of a thiazolidin-5-imine linkage has been developed for bioconjugation . This simple condensation reaction is highly specific and operates in aqueous media, and it is used to chemoselectively label peptides, proteins, and living cells under physiological conditions .Physical And Chemical Properties Analysis
5-Thiazolamine is a solid substance . Its molecular weight is 100.14 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not well-documented in the literature.Scientific Research Applications
Synthesis of Thiazolidine Derivatives
Thiazolidine motifs, which include 5-Thiazolamine, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Anticancer Applications
Thiazolidine derivatives, including 5-Thiazolamine, have shown potential in anticancer applications . Their diverse biological properties make them valuable in the development of new drug candidates .
Anticonvulsant Applications
Thiazolidine derivatives have also been studied for their anticonvulsant properties . This makes 5-Thiazolamine a potential candidate for the development of anticonvulsant drugs .
Antimicrobial Applications
5-Thiazolamine, as part of the Thiazolidine family, has been associated with antimicrobial activity . This suggests potential applications in the development of antimicrobial drugs .
Anti-inflammatory Applications
Thiazolidine derivatives, including 5-Thiazolamine, have shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .
Neuroprotective and Antioxidant Applications
5-Thiazolamine, as part of the Thiazolidine family, has been associated with neuroprotective and antioxidant activities . This suggests potential applications in the treatment of neurological disorders and oxidative stress-related conditions .
Safety and Hazards
Future Directions
Thiazolidine derivatives, including 5-Thiazolamine, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mechanism of Action
Target of Action
5-Thiazolamine is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds Thiazolidine derivatives have been associated with various biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
Thiazolidine derivatives, including 5-thiazolamine, are believed to interact with their targets through the sulfur and nitrogen atoms present in their structure . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological responses, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit varied biological properties, suggesting that they may induce a range of molecular and cellular changes .
Action Environment
The reaction between aliphatic aldehydes and 1,2-aminothiols, which are key components in the synthesis of thiazolidine derivatives, has been shown to be fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates .
properties
IUPAC Name |
1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFXYYLRIUSARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497267 | |
| Record name | 1,3-Thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiazolamine | |
CAS RN |
17721-00-5 | |
| Record name | 1,3-Thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)










